molecular formula C8H6N4O4 B14349758 1H-Benzimidazole, 2-methyl-4,6-dinitro- CAS No. 92303-12-3

1H-Benzimidazole, 2-methyl-4,6-dinitro-

Cat. No.: B14349758
CAS No.: 92303-12-3
M. Wt: 222.16 g/mol
InChI Key: GQIQKYVQFNHIQN-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-methyl-4,6-dinitro- is a nitro-substituted benzimidazole derivative characterized by a methyl group at position 2 and nitro groups at positions 4 and 6 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . Nitro groups are electron-withdrawing, enhancing electrophilic reactivity and influencing redox properties, while the methyl group contributes to lipophilicity and steric effects.

This compound’s synthesis typically involves nitration of a methyl-substituted benzimidazole precursor under controlled conditions. Its applications are hypothesized to include antimicrobial activity, as nitro-aromatic compounds are known for their bioactivity against pathogens . However, detailed pharmacological data for this specific derivative remain sparse in publicly accessible literature.

Properties

CAS No.

92303-12-3

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-methyl-4,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C8H6N4O4/c1-4-9-6-2-5(11(13)14)3-7(12(15)16)8(6)10-4/h2-3H,1H3,(H,9,10)

InChI Key

GQIQKYVQFNHIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-methyl-4,6-dinitro- typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzimidazole, 2-methyl-4,6-dinitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-4,6-dinitro- involves its interaction with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial effects . The compound’s ability to inhibit the synthesis of nucleic acids and proteins is a key factor in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional diversity of benzimidazole derivatives arises from variations in substituents. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
1H-Benzimidazole, 2-methyl-4,6-dinitro- 2-methyl, 4,6-dinitro Nitro, methyl 225 (calculated)
2-Piperidin-4-yl-1H-benzimidazole (Bilastine intermediate) 2-piperidin-4-yl Piperidine ring 200 (calculated)
Lansoprazole intermediate (152402-98-7) Sulfanyl, 3-methyl-4-nitro-pyridinylmethyl Sulfanyl, nitro, pyridine ~369 (estimated)
2-Mercaptobenzimidazole 2-mercapto Thiol (-SH) 150 (calculated)
  • Piperidinyl Group (Bilastine Intermediate): The bulky piperidine moiety improves binding to histamine H1 receptors, contributing to antihistamine properties .
  • Sulfanyl Group (Lansoprazole Intermediate): Facilitates covalent binding to proton pump (H+/K+ ATPase) in antiulcer drugs .

Pharmacological Activities

  • Antimicrobial Activity: Nitro-substituted benzimidazoles, including the target compound, exhibit broad-spectrum antimicrobial effects. Studies on similar derivatives (e.g., 5-nitrobenzimidazoles) show efficacy against Gram-positive bacteria and fungi, likely due to nitro group-mediated oxidative stress .
  • Antiulcer Applications: Lansoprazole derivatives leverage sulfanyl groups to inhibit gastric acid secretion, a mechanism absent in the nitro-rich target compound .
  • Antihistamine Effects: The piperidinyl-substituted analogue is critical in Bilastine, highlighting how steric bulk directs activity toward allergic response modulation .

Physicochemical Properties

  • Solubility: Nitro groups reduce aqueous solubility (logP ~2.5 estimated for the target compound) compared to sulfanyl- or piperidine-containing analogues (logP ~1.8–2.2) .
  • Stability: Nitro groups may confer photolability, whereas sulfanyl derivatives are prone to oxidation, requiring stabilization in formulations .

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